molecular formula C15H15ClN2O4S B11168796 Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- CAS No. 58590-36-6

Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)-

Cat. No.: B11168796
CAS No.: 58590-36-6
M. Wt: 354.8 g/mol
InChI Key: YVHJBUAGMFAHBV-UHFFFAOYSA-N
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Description

Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- is an organic compound with a complex structureThis compound is a solid powder that is soluble in organic solvents like ethanol and ether but has poor solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- involves several steps. One common method is the reaction of 4-chlorophenol with 4-aminobenzylamine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to ensure efficient synthesis. The compound is typically produced in batch reactors, followed by purification processes such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-((4-(aminosulfonyl)phenyl)methyl)-2-(4-chlorophenoxy)- is unique due to the presence of both the aminosulfonyl and chlorophenoxy groups.

Properties

CAS No.

58590-36-6

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C15H15ClN2O4S/c16-12-3-5-13(6-4-12)22-10-15(19)18-9-11-1-7-14(8-2-11)23(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21)

InChI Key

YVHJBUAGMFAHBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)N

Origin of Product

United States

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